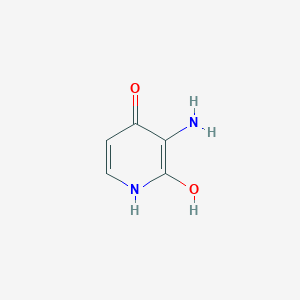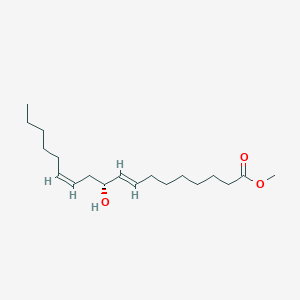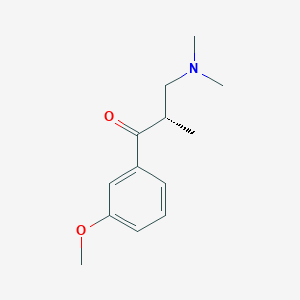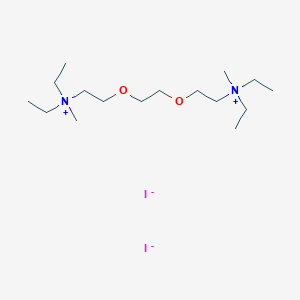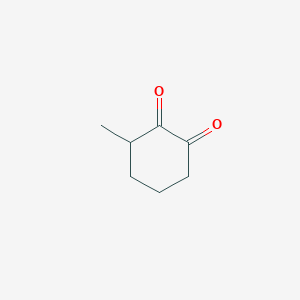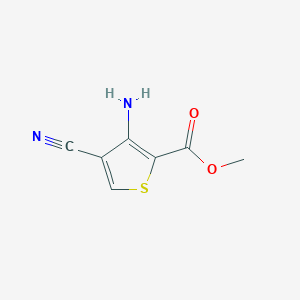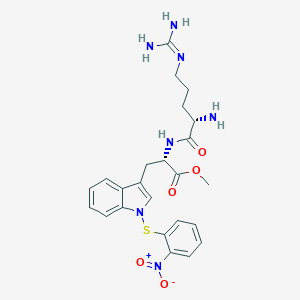
H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester, also known as RANTES antagonist, is a synthetic peptide that has been extensively studied for its potential as a therapeutic agent. It is a potent inhibitor of the chemokine receptor CCR5, which is involved in the progression of several diseases, including HIV, cancer, and inflammation.
Mechanism Of Action
H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester acts as a competitive antagonist of CCR5. It binds to the receptor and prevents the binding of the natural ligands, such as H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester (regulated upon activation, normal T-cell expressed and secreted), which is a chemokine that recruits immune cells to the site of inflammation. By blocking the receptor, H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester inhibits the downstream signaling pathways that lead to the progression of diseases.
Biochemical And Physiological Effects
H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester has been shown to have several biochemical and physiological effects. It has been shown to inhibit the entry of HIV into cells, reduce tumor growth and metastasis in cancer, and reduce inflammation in several diseases. It has also been shown to have a low toxicity profile and is well-tolerated in animal studies.
Advantages And Limitations For Lab Experiments
H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester has several advantages for lab experiments. It is a potent and specific inhibitor of CCR5, which makes it a useful tool for studying the role of this receptor in disease progression. It is also a synthetic peptide, which means that it can be easily synthesized and modified for different applications. However, there are also limitations to using H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester in lab experiments. It is a relatively expensive reagent, which can limit its use in large-scale experiments. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for the research on H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester. One direction is to develop more potent and specific inhibitors of CCR5, which can be used as therapeutic agents for HIV, cancer, and inflammation. Another direction is to study the role of CCR5 in other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, the use of H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester in combination with other therapies, such as chemotherapy and immunotherapy, should be explored to enhance its effectiveness as a therapeutic agent.
Synthesis Methods
H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage of the peptide from the resin. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a pure peptide.
Scientific Research Applications
H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester has been extensively studied for its potential as a therapeutic agent in several diseases, including HIV, cancer, and inflammation. It has been shown to be a potent inhibitor of CCR5, which is involved in the progression of these diseases. In HIV, CCR5 is used by the virus to enter and infect cells, and blocking this receptor can prevent viral replication. In cancer, CCR5 is involved in tumor growth and metastasis, and blocking this receptor can inhibit tumor progression. In inflammation, CCR5 is involved in the recruitment of immune cells to the site of inflammation, and blocking this receptor can reduce inflammation.
properties
CAS RN |
110800-95-8 |
|---|---|
Product Name |
H-Arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester |
Molecular Formula |
C24H29N7O5S |
Molecular Weight |
527.6 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate |
InChI |
InChI=1S/C24H29N7O5S/c1-36-23(33)18(29-22(32)17(25)8-6-12-28-24(26)27)13-15-14-30(19-9-3-2-7-16(15)19)37-21-11-5-4-10-20(21)31(34)35/h2-5,7,9-11,14,17-18H,6,8,12-13,25H2,1H3,(H,29,32)(H4,26,27,28)/t17-,18-/m0/s1 |
InChI Key |
GQZQAJBNKMLYQV-ROUUACIJSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)[C@H](CCCN=C(N)N)N |
SMILES |
COC(=O)C(CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)N |
Canonical SMILES |
COC(=O)C(CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)N |
synonyms |
H-Arg-Trp(Nps)-OMe H-arginyl-2-(2-nitrophenylsulfenyl)tryptophan methyl este |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Thiourea,N-[(dimethylamino)methyl]-](/img/structure/B25784.png)


![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)

